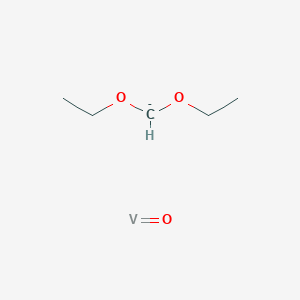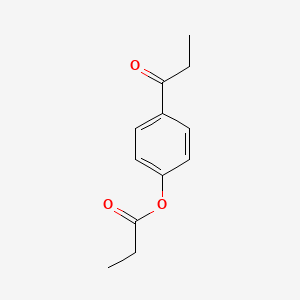
4H-Cyclopenta(def)phenanthren-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Cyclopenta(def)phenanthren-4-ol is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta ring fused to a phenanthrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 4H-Cyclopenta(def)phenanthren-4-ol involves the cyclization of 4-fluoreneacetic acid chloride with aluminum chloride (AlCl3), followed by reduction to yield the desired compound . The overall yield from this method is approximately 40-50% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as cyclization and reduction reactions. The scalability of these methods would depend on optimizing reaction conditions and purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-Cyclopenta(def)phenanthren-4-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can further modify the compound, potentially leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acetic anhydride for acetylation or ammonia for amination are commonly employed.
Major Products
Oxidation: 4H-Cyclopenta(def)phenanthren-4-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Acetoxy and amino derivatives.
Aplicaciones Científicas De Investigación
4H-Cyclopenta(def)phenanthren-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 4H-Cyclopenta(def)phenanthren-4-ol involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it valuable in organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(def)fluorene
- Methane, 4,5-phenanthrylene-
- Methylenephenanthrene
- Phenanthrene, 4,5-methylene-
- 4,5-Methylenephenanthrene
- 4,5-Phenanthrylenemethane
Uniqueness
4H-Cyclopenta(def)phenanthren-4-ol is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in organic electronics set it apart from other similar polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
64884-42-0 |
|---|---|
Fórmula molecular |
C15H10O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-ol |
InChI |
InChI=1S/C15H10O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15-16H |
Clave InChI |
UWAIRMQUVIHZAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
phenylsilane](/img/structure/B14491923.png)

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)
![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)

![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)


![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
